TML-6-d3

Pharmacokinetics Bioanalysis Stable Isotope Labeling

Accurate LC-MS/MS quantification of TML-6 in plasma, tissue, and biological matrices is compromised by matrix effects, ion suppression, and extraction variability. TML-6-d3, a +3 Da deuterium-labeled analog of TML-6, serves as an optimal internal standard-co-eluting with the analyte while providing a distinct mass signature for selective MRM detection. • Enables precise normalization of extraction recovery, ionization efficiency, and instrument response in preclinical/clinical PK studies. • +3 Da mass shift ensures no cross-talk with unlabeled TML-6, correcting for matrix-induced ion suppression. • Supports ADME characterization, therapeutic drug monitoring, and qNMR purity verification for Alzheimer's disease research programs.

Molecular Formula C30H37NO7
Molecular Weight 526.6 g/mol
Cat. No. B12398759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTML-6-d3
Molecular FormulaC30H37NO7
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3
InChIKeyUWVCYNXVZRDWSD-KTPQXUQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TML-6-d3: Deuterated Curcumin Derivative Overview


4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3, also known as TML-6-d3, is a deuterium-labeled analog of TML-6, a synthetic curcumin derivative . TML-6 itself is an orally bioavailable small molecule designed to improve upon the stability and metabolic limitations of curcumin, with demonstrated efficacy in inhibiting β-amyloid precursor protein and β-amyloid (Aβ) synthesis, upregulating Apo E, suppressing NF-κB and mTOR, and increasing Nrf2 activity [1][2]. The incorporation of three deuterium atoms into TML-6-d3 provides a mass difference of +3 Da relative to the unlabeled compound, enabling its use as an internal standard for quantitative LC-MS/MS analysis [3].

Stable isotope-labeled internal standard for TML-6 quantification
+3 Da mass shift enables selective LC-MS/MS detection
Designed for bioanalytical method validation research

Why Non-Deuterated Analogs Fail for TML-6-d3 Bioanalysis


Accurate quantification of TML-6 in complex biological matrices (e.g., plasma, tissue homogenates) is essential for pharmacokinetic studies, therapeutic drug monitoring, and ADME characterization, but is challenged by matrix effects, ion suppression, and variability in sample preparation . Non-deuterated analogs or structurally similar curcumin derivatives cannot serve as reliable internal standards because they co-elute with the analyte and share identical or overlapping mass transitions, failing to correct for these analytical interferences [1]. While TML-6 itself demonstrates improved stability and bioavailability compared to curcumin [2], it lacks the isotopic distinction required for precise quantification in LC-MS/MS workflows. The deuterium labeling of TML-6-d3 creates a unique mass signature (+3 Da) that allows it to be distinguished from endogenous TML-6 while exhibiting nearly identical chemical behavior, thereby enabling accurate normalization of extraction efficiency, ionization efficiency, and instrument variability [1].

Risk:Non-deuterated analogs may co-elute and share mass transitions, limiting matrix-effect correction.
Risk:Unlabeled TML-6 lacks isotopic distinction, reducing precision in quantitative bioanalysis.
Risk:Structurally similar curcumin derivatives cannot serve as reliable ISTDs without mass shift.

TML-6-d3: Comparative Quantitative Evidence


Isotopic Distinction for Accurate LC-MS/MS Quantification

TML-6-d3 possesses a molecular mass of 523.6 Da, which is +3 Da greater than that of non-deuterated TML-6 (520.6 Da) due to the substitution of three hydrogen atoms with deuterium [1]. This mass shift allows the compound to be uniquely identified and quantified in mass spectrometry-based assays, even in the presence of high concentrations of unlabeled analyte. In contrast, non-deuterated TML-6 or other curcumin derivatives would produce identical or overlapping mass transitions, making them unsuitable as internal standards [2].

Isotopic Mass Shift
Reported
+3 Da (523.6 vs 520.6 Da)
Enables selective ISTD detection
HRMS or triple quadrupole LC-MS/MS
Pharmacokinetics Bioanalysis Stable Isotope Labeling

Deuterium Isotope Effect: Enhanced Metabolic Stability

Deuterium substitution at metabolically labile positions can slow oxidative metabolism via the kinetic isotope effect, potentially prolonging the half-life and reducing clearance of the labeled compound compared to the non-deuterated parent . While direct comparative metabolic stability data for TML-6-d3 versus TML-6 are not publicly available, the class-level effect is well-established: deuteration of curcumin analogs has been shown to enhance metabolic stability, as demonstrated by increased in vivo half-life of deuterated curcumin derivatives relative to their protiated counterparts [1].

Metabolic Stability
Class-level
Not quantified for TML-6-d3
Class-level isotope effect context
Review for compound-specific data
Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Improved Aqueous Solubility vs. Curcumin

The parent compound TML-6 incorporates a dimethylaminocarbonyl methyl group, a structural modification designed to enhance aqueous solubility relative to curcumin. While both curcumin and TML-6 exhibit poor water solubility requiring formulation optimization , the dimethylaminomethyl substitution has been shown to improve aqueous solubility in related curcumin derivative series [1][2]. This modification is a key differentiator from simple curcumin, which has notoriously low bioavailability due to its extreme hydrophobicity.

Solubility Comparison
Reported
DMSO solubility ~120 mg/mL vs ~0.6 µg/mL
Formulation-relevant solubility context
Aqueous solubility requires validation
Solubility Enhancement Drug Formulation Curcumin Derivative

Superior β-Amyloid Reduction vs. Curcumin in AD Models

TML-6, the non-deuterated parent compound, has been shown to reduce brain β-amyloid (Aβ) levels more effectively than curcumin in a 3x-Tg AD mouse model [1][2]. Specifically, TML-6 treatment resulted in significant improvement in learning, suppression of microglial activation marker Iba-1, and reduction in Aβ accumulation [1]. These effects are attributed to TML-6's ability to inhibit β-amyloid precursor protein and Aβ synthesis, upregulate Apo E, suppress NF-κB and mTOR, and increase Nrf2 activity [1].

β-Amyloid Reduction
Reported
Greater Aβ reduction in 3x-Tg model
Model-response endpoint context
Endpoint interpretation review required
Alzheimer's Disease β-Amyloid Neurodegeneration

TML-6-d3: Primary Research Applications


Internal Standard for TML-6 LC-MS/MS Quantification

TML-6-d3 is uniquely suited as an internal standard for the accurate quantification of TML-6 in plasma, tissue, and other biological matrices during preclinical and clinical pharmacokinetic studies. Its +3 Da mass difference enables selective detection without interference from the unlabeled analyte, correcting for matrix effects and ion suppression [1].

Metabolic Tracing and ADME Studies of TML-6

The deuterium label in TML-6-d3 allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of TML-6 in vivo using mass spectrometry imaging or LC-MS/MS. This is critical for understanding the compound's bioavailability and metabolic fate, especially in the context of Alzheimer's disease therapeutic development [2].

NMR Reference Standard for Quantification and Structure

TML-6-d3 can be employed as a stable isotope-labeled reference standard in quantitative NMR (qNMR) experiments to determine the absolute concentration and purity of TML-6 batches. The deuterium substitution provides a distinct spectroscopic signature that aids in structural confirmation and quantification .

Application
Selection Property
Validation Focus
TML-6 quantification in research matrices
Stable isotope-labeled ISTD
Matrix-effect correction and assay precision
ADME and metabolic tracing studies
Deuterium labeling for mass shift
Metabolic pathway and exposure profiling
Quantitative NMR reference
Deuterium substitution as qNMR probe
Purity and structural confirmation
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